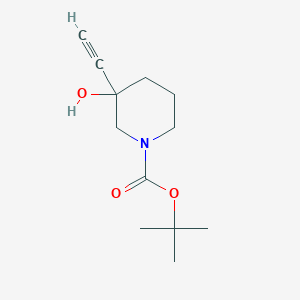

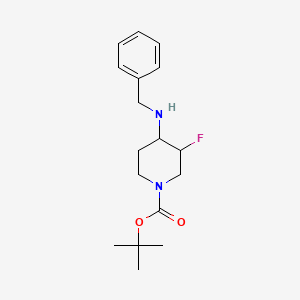

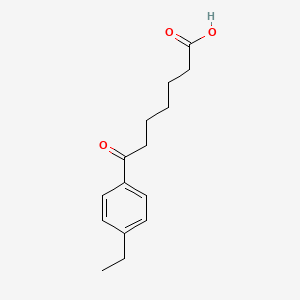

Ethyl 5-chloro-5-hexenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-chloro-5-hexenoate is a chemical compound that is part of a broader class of organic molecules used in various chemical syntheses. While the provided papers do not directly discuss Ethyl 5-chloro-5-hexenoate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthetic pathways for Ethyl 5-chloro-5-hexenoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control over reaction conditions to achieve the desired product. For example, the synthesis of optically active derivatives from ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate involves Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion reactions . Similarly, the synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate from related starting materials demonstrates the complexity and specificity of such synthetic routes . These examples suggest that the synthesis of Ethyl 5-chloro-5-hexenoate would also require careful selection of reagents and catalysts to control the reaction pathway and yield.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their reactivity and physical properties. For instance, the crystal and molecular structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was determined using X-ray crystallography, which is a common technique for elucidating the structure of organic compounds . This level of structural analysis is essential for understanding how Ethyl 5-chloro-5-hexenoate might behave in various chemical contexts.

Chemical Reactions Analysis

The reactivity of compounds similar to Ethyl 5-chloro-5-hexenoate can be quite diverse. For example, the 1,4-addition reaction of 6-substituted derivatives of cyclohexenone with organocyanocuprates followed by treatment with DBU or p-TSA results in β-elimination to furnish optically active 5-substituted-2-cyclohexenones . Additionally, the unusual Friedel-Crafts reactions involving metal phenolates and diethyl vinylcyclopropane-1,1-dicarboxylates to synthesize ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates demonstrate the potential for complex reaction mechanisms . These reactions highlight the importance of understanding the chemical reactivity of Ethyl 5-chloro-5-hexenoate for its use in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not directly discuss the properties of Ethyl 5-chloro-5-hexenoate, they do mention properties of related compounds. For instance, the copolymerization of ethylene and 5-hexen-1-ol using a specific zirconium-based catalyst results in a copolymer with a significant amount of 5-hexen-1-ol units, which affects the material's properties . The spectroscopic investigation of chromium-based catalysts for ethene trimerization also provides insights into the types of analytical techniques that could be used to study the properties of Ethyl 5-chloro-5-hexenoate .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Polysubstituted Indolizidines and Quinolizidines

Ethyl 5-chloro-5-hexenoate is used in the synthesis of polysubstituted indolizidines and quinolizidines. Zhu, Dong, Pu, and Ma (2005) described a process involving a sequential S(N)2/Michael addition/SN2/SN2 reaction, which was used to synthesize indolizidine 223A from 2-ethyl-2-hexenoic acid in 12 linear steps (Zhu, Dong, Pu, & Ma, 2005).

2. Activation of Chromium-Pyrrolyl Ethene Trimerization Catalysts

Ethyl 5-chloro-5-hexenoate plays a role in the activation of chromium-pyrrolyl ethene trimerization catalysts, which are significant in polyethylene production. Venderbosch et al. (2018) studied the activation process using spectroscopic experiments, highlighting its importance in the industrial application of ethene trimerization systems (Venderbosch et al., 2018).

3. Polymer Production from Meadowfoam Oil

Warwel, Brüse, Demes, and Kunz (2004) utilized ethyl 5-chloro-5-hexenoate in creating polymers and polymer building blocks from meadowfoam oil. Their study included metathetical cleavage with ethylene and subsequent synthesis steps to produce high molecular weight polyesters and functional polyolefins (Warwel, Brüse, Demes, & Kunz, 2004).

4. Antimicrobial Coating for Medical Devices

Ethyl 5-chloro-5-hexenoate's derivatives have been explored for antimicrobial applications. Wood et al. (2014) described the coating of medical devices with derivatives of ethyl 5-chloro-5-hexenoate to prevent bacterial colonization, significantly enhancing the biocompatibility and safety of these devices (Wood et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 5-chlorohex-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFRVYOQXYVSAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641090 |

Source

|

| Record name | Ethyl 5-chlorohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-5-hexenoate | |

CAS RN |

485320-21-6 |

Source

|

| Record name | Ethyl 5-chlorohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)